3-Hydroxypropionitrile

説明

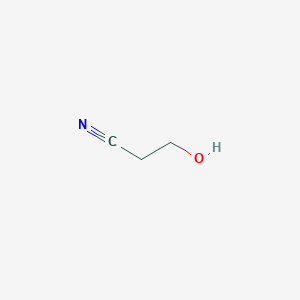

Structure

3D Structure

特性

IUPAC Name |

3-hydroxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGYTJNNHPZFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO, Array | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025433 | |

| Record name | 3-Hydroxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene cyanohydrin is a colorless to yellow-brown liquid with a weak odor. Sinks and mixes with water. (USCG, 1999), Straw-colored liquid; [Hawley] Colorless to yellow-brown liquid; [CAMEO], COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene cyanohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

442 °F at 760 mmHg (slight decomposition) (NTP, 1992), 221 °C | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 265 °F (NTP, 1992), 265 °F (129 °C) (Open cup), 129 °C o.c. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in ethanol; soluble in chloroform; slightly soluble in ethyl ether., Miscible with acetone, methyl ethyl ketone, ethanol, chloroform, and diethyl ether; insoluble in benzene, carbon tetrachloride, and naphtha., Miscible with acetone, methyl ethyl ketone, ethyl alcohol. Slightly sol in ether (2.3% w/w @ 15 °C). Insol in benzene, petr ether, carbon disulfide, carbon tetrachloride., In water, 1X10+6 mg/l @ 20 °C, Solubility in water: miscible | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.047 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0404 @ 25 °C, Relative density (water = 1): 1.04 | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.45 (AIR= 1), Relative vapor density (air = 1): 2.45 | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.08 mmHg at 77 °F ; 20 mmHg at 243 °F (NTP, 1992), 0.08 [mmHg], 0.08 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: 10.7 | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene cyanohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WATER-WHITE LIQUID, Straw-colored liquid | |

CAS No. |

109-78-4 | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Hydroxypropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene cyanohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8108WN46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-51 °F (NTP, 1992), -46 °C | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxypropionitrile from Acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis routes for producing 3-hydroxypropionitrile (3-HPN) from acrylonitrile (B1666552). It includes detailed experimental protocols, quantitative data, and mechanistic insights to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound (ethylene cyanohydrin) is a valuable bifunctional molecule featuring both a hydroxyl and a nitrile group. This unique structure makes it a versatile intermediate in the synthesis of a wide range of chemicals, including pharmaceuticals, polymers, and agrochemicals.[1] The primary industrial synthesis of 3-HPN involves the hydration of acrylonitrile. This guide will delve into the predominant chemical method for this conversion, which proceeds through a two-step process involving the formation and subsequent decomposition of a key intermediate.

Chemical Synthesis: Base-Catalyzed Hydration of Acrylonitrile

The most established method for synthesizing this compound from acrylonitrile is a base-catalyzed process. This reaction is typically carried out in two main stages:

-

Formation of Bis(2-cyanoethyl) Ether: Acrylonitrile reacts with water in the presence of a base catalyst to form this compound. However, under these conditions, the newly formed 3-HPN can further react with another molecule of acrylonitrile to yield bis(2-cyanoethyl) ether as the main intermediate.[2][3]

-

Pyrolysis of Bis(2-cyanoethyl) Ether: The bis(2-cyanoethyl) ether is then thermally decomposed (pyrolyzed), often in the presence of a catalyst, to yield this compound and a molecule of acrylonitrile, which can be recycled.[1][4]

Reaction Mechanism and Pathway

The overall chemical transformation involves a base-catalyzed Michael addition of water to acrylonitrile, followed by a second Michael addition of the resulting this compound to another acrylonitrile molecule to form bis(2-cyanoethyl) ether. The ether is then subjected to a retro-Michael reaction during pyrolysis to yield the desired product and regenerate acrylonitrile.

Quantitative Data from Experimental Studies

The following tables summarize the reaction conditions and outcomes from various patented processes for the synthesis of this compound.

Table 1: Reaction Conditions for the Formation of Bis(2-cyanoethyl) Ether Intermediate

| Parameter | Value | Reference |

| Reactants | Acrylonitrile, Water | [3][4] |

| Catalyst | Weak base (e.g., Na₂CO₃, NaHCO₃), Organic base | [1][5] |

| Molar Ratio (ACN:H₂O) | 1:0.5 to 1:20 (typically 1:2 to 1:4) | [3] |

| Temperature | 80 - 150 °C (typically 100 - 130 °C) | [3][4] |

| Pressure | 0.1 - 0.8 MPa | [4] |

| Acrylonitrile Conversion | 40 - 80% | [1] |

Table 2: Conditions for the Pyrolysis of Bis(2-cyanoethyl) Ether

| Parameter | Value | Reference |

| Starting Material | Mixture containing Bis(2-cyanoethyl) ether | [1] |

| Catalyst | Basic catalyst | [1] |

| Temperature | 140 - 180 °C (typically 160 - 170 °C) | [4] |

| Pressure | 0.5 - 50 kPa (typically 1 - 10 kPa) | [4] |

| Conversion of BCEE | > 95% in a single pass | [4] |

Detailed Experimental Protocols

The following protocols are representative of the procedures described in the patent literature for the synthesis of this compound.

Protocol 1: Two-Step Synthesis of this compound [1][4]

Step A: Synthesis of Bis(2-cyanoethyl) Ether Intermediate

-

Reaction Setup: A pressurized reactor equipped with a stirrer, heating mantle, and temperature and pressure controllers is charged with acrylonitrile and water in a molar ratio of approximately 1:2.

-

Catalyst Addition: A weak base catalyst, such as a mixture of sodium carbonate and sodium bicarbonate (e.g., 65:35 mixture), is added to the aqueous phase at a concentration of approximately 0.15 mol% based on the water content.[4]

-

Reaction Execution: The reaction mixture is heated to 110 °C under a pressure of 0.4 MPa and stirred for approximately 75 minutes.[4] The conversion of acrylonitrile is monitored and the reaction is stopped when the conversion reaches 40-80%.

-

Work-up: After cooling, the aqueous phase is separated from the organic phase which contains bis(2-cyanoethyl) ether, unreacted acrylonitrile, and some this compound.

Step B: Pyrolysis of Bis(2-cyanoethyl) Ether

-

Reaction Setup: The organic phase from Step A is transferred to a distillation apparatus suitable for reactive distillation, such as a thin-film evaporator.

-

Catalyst (optional): In some process variations, the weak base from the first step is neutralized with a weak acid (e.g., acetic acid), and the resulting salt acts as a catalyst for the pyrolysis.[4]

-

Pyrolysis and Distillation: The mixture is heated to 160-170 °C under reduced pressure (1-10 kPa).[4] Under these conditions, the bis(2-cyanoethyl) ether decomposes to this compound and acrylonitrile.

-

Product Isolation: The this compound and the regenerated acrylonitrile are continuously distilled off and collected. The two products can then be separated by fractional distillation. The unreacted acrylonitrile is recycled back into the first step.

Biocatalytic Synthesis: An Emerging Alternative

The use of biocatalysts, such as enzymes and whole microorganisms, for nitrile hydration is a well-established green alternative to chemical methods, particularly in the industrial production of acrylamide (B121943).[6][7] Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides.[8] While the primary application of NHases with acrylonitrile has been for acrylamide synthesis, research into their activity on a broader range of aliphatic nitriles suggests potential for the synthesis of other valuable compounds.

Nitrile Hydratases for Acrylonitrile Conversion

Nitrile hydratases from various microorganisms, including species of Rhodococcus and Pseudomonas, have been extensively studied for their ability to hydrate (B1144303) acrylonitrile.[9][10][11] The selectivity of these enzymes is a critical factor. While most industrial applications have been optimized for acrylamide production, the reaction conditions and the specific enzyme used can influence the product distribution. The direct, selective biocatalytic synthesis of this compound from acrylonitrile is not as well-documented as acrylamide production. The challenge lies in favoring the hydration of the nitrile group without promoting polymerization or other side reactions.

Potential Biocatalytic Pathway

A hypothetical biocatalytic pathway would involve the direct hydration of the nitrile group of acrylonitrile by a nitrile hydratase to yield this compound. This would require an enzyme that is highly selective for this transformation over the formation of acrylamide.

Experimental Considerations for Biocatalytic Synthesis

Protocol 2: General Procedure for Biocatalytic Hydration of Acrylonitrile

-

Biocatalyst Preparation: Whole cells of a microorganism known to express nitrile hydratase (e.g., Rhodococcus rhodochrous or Pseudomonas chlororaphis) are cultivated under conditions that induce enzyme production.[9][12] The cells are then harvested by centrifugation and washed.

-

Reaction Setup: The resting cells are suspended in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0) in a temperature-controlled reactor.

-

Substrate Addition: Acrylonitrile is added to the cell suspension. A fed-batch or continuous feeding strategy may be necessary to avoid substrate inhibition of the enzyme.

-

Reaction Conditions: The reaction is typically carried out at a mild temperature (e.g., 10-30 °C) with gentle agitation to ensure proper mixing.[6]

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as HPLC. Once the reaction is complete, the cells are removed by centrifugation or filtration. The this compound can be recovered from the aqueous solution through extraction or distillation.

Table 3: Comparison of Chemical and Potential Biocatalytic Synthesis of this compound

| Feature | Chemical Synthesis | Biocatalytic Synthesis (Hypothetical) |

| Catalyst | Base (e.g., Na₂CO₃) | Nitrile Hydratase |

| Temperature | High (80-180 °C) | Mild (10-30 °C) |

| Pressure | Elevated (0.1-0.8 MPa) | Atmospheric |

| Solvent | Water | Aqueous buffer |

| Byproducts | Bis(2-cyanoethyl) ether, polymers | Potentially acrylamide, acrylic acid |

| Selectivity | Can be controlled by process parameters | Highly dependent on enzyme characteristics |

| Environmental Impact | Higher energy consumption, potential for waste from catalyst neutralization | Greener process with lower energy demand |

Conclusion

The synthesis of this compound from acrylonitrile is a well-established industrial process, primarily relying on a two-step chemical method involving the formation and subsequent pyrolysis of bis(2-cyanoethyl) ether. This method, while effective, requires elevated temperatures and pressures. Biocatalytic routes using nitrile hydratases present a promising, environmentally benign alternative, operating under mild conditions. However, further research is needed to identify or engineer nitrile hydratases with high selectivity for the direct conversion of acrylonitrile to this compound to make this a viable industrial process. This guide provides the foundational knowledge and experimental frameworks for researchers to explore and optimize both chemical and biocatalytic approaches to 3-HPN synthesis.

References

- 1. US20020040163A1 - Process for producing this compound - Google Patents [patents.google.com]

- 2. CN110950776A - Method for preparing this compound by catalyzing hydration of acrylonitrile with organic base - Google Patents [patents.google.com]

- 3. US6462219B2 - Process for producing this compound - Google Patents [patents.google.com]

- 4. WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile hydratase of Pseudomonas chlororaphis B23. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scite.ai [scite.ai]

- 12. tandfonline.com [tandfonline.com]

Ethylene cyanohydrin CAS number 109-78-4

An In-depth Technical Guide to Ethylene (B1197577) Cyanohydrin (CAS 109-78-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ethylene cyanohydrin (CAS 109-78-4), also known as 3-hydroxypropionitrile. It covers its chemical and physical properties, synthesis protocols, key chemical reactions, applications, and detailed safety and handling information. The guide is intended to serve as a foundational resource for professionals in research, development, and manufacturing who work with this versatile chemical intermediate.

Chemical and Physical Properties

Ethylene cyanohydrin is a colorless to light yellow, odorless liquid.[1][2] It is a bifunctional molecule, containing both a hydroxyl (-OH) and a nitrile (-C≡N) group, which dictates its chemical reactivity and physical properties, such as its miscibility with water and use as a polar solvent.[3][4]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 109-78-4[5] |

| Molecular Formula | C₃H₅NO[6] |

| Molecular Weight | 71.08 g/mol [6] |

| IUPAC Name | 3-Hydroxypropanenitrile[7] |

| Synonyms | Hydracrylonitrile, 2-Cyanoethanol, Glycol cyanohydrin, β-Cyanoethanol, β-Hydroxypropionitrile[5][6][7] |

| EC Number | 203-704-8[8] |

| InChI Key | WSGYTJNNHPZFKR-UHFFFAOYSA-N[9] |

Physical Properties

| Property | Value |

| Appearance | Colorless to yellow-brown liquid[2][10] |

| Melting Point | -46 °C (-51 °F)[1] |

| Boiling Point | 228 °C (442 °F) at 760 mmHg (with slight decomposition)[1][5] |

| Density | 1.047 g/cm³ at 20 °C[5] |

| Vapor Pressure | 0.08 mmHg at 25 °C (77 °F)[5] |

| Vapor Density | 2.45 - 2.5 (Air = 1)[5][11] |

| Refractive Index | 1.4241 - 1.425 at 25 °C[4][12] |

Chemical and Safety Properties

| Property | Value |

| Solubility | Miscible with water, ethanol, acetone (B3395972), chloroform, and methyl ethyl ketone.[4][6][7] Insoluble in benzene, petroleum ether, carbon tetrachloride, and carbon disulfide.[4][6][12] |

| logP (Octanol/Water Partition Coefficient) | -0.94[11] |

| Flash Point | >128 °C (>262 °F) (Open Cup)[6][13] |

| Autoignition Temperature | 494 °C (922 °F)[5][11] |

| Explosive Limits | LEL: 2.3%; UEL: 12.1%[5][11] |

| pH | 3.0 - 4.5[1][14] |

| Stability | Stable under normal conditions.[2] Decomposes on heating or contact with acids, producing toxic cyanide fumes.[7][11] May polymerize in the presence of organic bases.[11] |

Synthesis and Production

Ethylene cyanohydrin can be synthesized through several methods. The most common laboratory and industrial preparations involve the reaction of an epoxide with a cyanide source or a chlorohydrin with a cyanide salt.

Laboratory-Scale Synthesis from Ethylene Chlorohydrin

A well-established method for laboratory preparation involves the reaction of ethylene chlorohydrin with sodium cyanide in an aqueous solution.[15] This procedure requires careful temperature control to prevent a runaway reaction.[15]

-

Apparatus: A 5-liter flask equipped with an efficient stirrer, a thermometer well, and a reflux condenser is placed in a water bath for temperature control.[15]

-

Reagents:

-

Finely powdered sodium cyanide (612 g, 12.5 moles)

-

Water (250 cc)

-

Pure ethylene chlorohydrin (1 kg, 12.4 moles)

-

-

Procedure:

-

Place the powdered sodium cyanide in the flask.[15]

-

Add a mixture of water and ethylene chlorohydrin to the flask.[15]

-

Begin stirring and warm the mixture to 45°C using the water bath.[15]

-

Critically, maintain the temperature at 45°C for one hour by circulating cooler water (33–35°C) through the bath. The reaction is exothermic, and the temperature can rise rapidly if not controlled.[15]

-

Over the next 1.5 hours, allow the temperature to slowly rise to 55°C.[15]

-

Maintain the temperature at 55°C for an additional 4.5 to 5 hours.[15]

-

Cool the reaction mixture to 20–22°C while continuing to stir.[15]

-

Filter the mixture by suction to remove the precipitated sodium chloride. Wash the salt cake with approximately 800 cc of acetone, collecting the washings separately.[15]

-

Distill the acetone and water from the washings until the vapor temperature reaches 90°C. Cool the residue and filter any additional salt that precipitates.[15]

-

Combine the main filtrate with the filtrate from the washings.[15]

-

Purify the final product by distillation under reduced pressure. The pure ethylene cyanohydrin fraction is collected at 107–109°/12 mm or 116–118°/20 mm. The typical yield is 79–80%.[15]

-

References

- 1. fishersci.com [fishersci.com]

- 2. 109-78-4 | CAS DataBase [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Ethylene Cyanohydrin [drugfuture.com]

- 5. ETHYLENE CYANOHYDRIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. scent.vn [scent.vn]

- 7. Hydracrylonitrile | HOCH2CH2CN | CID 8011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(109-78-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound for synthesis 109-78-4 [sigmaaldrich.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. ICSC 1026 - ETHYLENE CYANOHYDRIN [inchem.org]

- 12. CAS 109-78-4 Ech / Ethylene Cyanohydrin/3-Hydroxypropionitrile - this compound, Glycol Canohydrin | Made-in-China.com [m.made-in-china.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Hydroxypropionitrile: Molecular Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropionitrile (3-HPN), also known as ethylene (B1197577) cyanohydrin, is a bifunctional organic molecule of significant interest in chemical synthesis. Possessing both a hydroxyl (-OH) and a nitrile (-CN) group, it serves as a versatile precursor for a variety of commercially important chemicals, including polymers, pharmaceuticals, and agrochemicals. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and reactivity of this compound. Detailed experimental protocols for its key transformations and relevant safety and toxicity data are also presented to support its application in research and development.

Molecular Structure and Identification

This compound is a simple, three-carbon aliphatic nitrile with a primary alcohol functional group. The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group on the same molecule is key to its diverse reactivity.

Key Identifiers:

-

IUPAC Name: 3-hydroxypropanenitrile[1]

-

Synonyms: Ethylene cyanohydrin, Hydracrylonitrile, 2-Cyanoethanol[2][3]

-

Molecular Formula: C₃H₅NO[1]

-

Molecular Weight: 71.08 g/mol [1]

-

SMILES: OCCC#N

-

InChI Key: WSGYTJNNHPZFKR-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Liquid | [2][5] |

| Appearance | Clear, colorless to very slight yellow liquid | [2][5] |

| Melting Point | -46 °C | [2][5] |

| Boiling Point | 228 °C (with slight decomposition) | [2][5] |

| Density | 1.040 g/cm³ at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4272 | [6] |

| Vapor Pressure | 0.08 mm Hg at 20 °C | [2] |

| Vapor Density | 2.45 (air=1) | [2][5] |

| Solubility | Miscible with water, ethanol, and acetone. Insoluble in benzene (B151609) and carbon tetrachloride. | [2] |

| pKa | ~13.8 |

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~2.6 (t, 2H, -CH₂-CN), ~3.8 (t, 2H, -CH₂-OH), broad s (1H, -OH) |

| ¹³C NMR (CDCl₃) | δ ~118 (-CN), ~58 (-CH₂-OH), ~20 (-CH₂-CN) |

| IR (neat, cm⁻¹) | ~3400 (broad, O-H stretch), ~2940 (C-H stretch), ~2250 (C≡N stretch), ~1060 (C-O stretch) |

| Mass Spectrum (EI) | m/z 71 (M+), 42, 41, 31 |

Reactivity and Key Transformations

The dual functionality of this compound allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. The hydroxyl group can undergo typical alcohol reactions such as oxidation and esterification, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions.

Key Reactions of this compound

-

Hydrolysis to 3-Hydroxypropionic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions, or enzymatically, to yield 3-hydroxypropionic acid, a valuable platform chemical for biodegradable polymers.[7][8]

-

Dehydration to Acrylonitrile (B1666552): Although 3-HPN is synthesized from acrylonitrile, the reverse reaction, dehydration, can be of interest in specific contexts, though less common.

-

Reduction to 3-Aminopropanol: The nitrile group can be readily reduced to a primary amine, yielding 3-aminopropanol, a precursor for pharmaceuticals like cyclophosphamide (B585) and propranolol.

-

Precursor to Acrylic Acid: this compound can be converted to acrylic acid, a key monomer for superabsorbent polymers and other materials. This typically proceeds via the intermediate 3-hydroxypropionic acid followed by dehydration.[9]

Reaction Pathways

Caption: Key synthetic transformations of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound from Acrylonitrile

This procedure is based on the base-catalyzed hydration of acrylonitrile.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 3-HPN.

Methodology:

-

Reaction: In a pressure reactor, acrylonitrile and water are mixed in a molar ratio of approximately 1:10.[10][11] A weak base catalyst, such as a mixture of sodium carbonate and sodium bicarbonate, is added.[12] The mixture is heated to a temperature between 85-140°C under a pressure of 0.1-0.5 MPa for 80-120 minutes.[11]

-

Neutralization and Work-up: After cooling, the reaction mixture is neutralized with a weak acid like acetic acid.[13] This results in a two-phase mixture. The aqueous phase is separated.

-

Purification: The organic phase, which contains this compound, unreacted acrylonitrile, and the byproduct bis(2-cyanoethyl) ether, is subjected to fractional distillation under reduced pressure to isolate the pure this compound.[10][13] The fraction boiling at 108-110°C/15 mm Hg is collected.

Hydrolysis of this compound to 3-Hydroxypropionic Acid (Biocatalytic)

This protocol utilizes whole-cell biocatalysts for a greener hydrolysis process.

Methodology:

-

Biocatalyst Preparation: A microorganism strain with nitrile hydratase and amidase activity (e.g., Rhodococcus sp. or a recombinant E. coli) is cultivated and the cells are harvested.[7] The cells can be used freely or immobilized on a support.

-

Hydrolysis Reaction: this compound is added to a buffered aqueous solution (e.g., Tris-HCl buffer, pH 7.0-8.0) containing the biocatalyst. The reaction is typically carried out at a controlled temperature (e.g., 30°C) with agitation.[7]

-

Monitoring and Product Isolation: The reaction progress is monitored by techniques like HPLC. Once the conversion is complete, the biocatalyst is removed by centrifugation or filtration. The resulting aqueous solution of 3-hydroxypropionic acid can be used directly or subjected to further purification steps like extraction or chromatography.

Reduction of this compound to 3-Aminopropanol

This protocol describes the catalytic hydrogenation of the nitrile group.

Methodology:

-

Reaction Setup: In a high-pressure autoclave, this compound is dissolved in a solvent such as methanol (B129727) or ethanol.[10] A hydrogenation catalyst, typically Raney Nickel, is added to the solution.[10] An excess of ammonia (B1221849) is often added to suppress the formation of secondary amines.[10][14]

-

Hydrogenation: The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen gas (typically 25-100 bar).[13] The reaction mixture is heated to around 100°C with vigorous stirring.[13]

-

Work-up and Purification: After the reaction is complete (as determined by the cessation of hydrogen uptake), the reactor is cooled and depressurized. The catalyst is removed by filtration. The solvent and excess ammonia are removed by distillation. The resulting crude 3-aminopropanol is then purified by vacuum distillation.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its ability to introduce a three-carbon chain with a terminal hydroxyl or amino group is synthetically useful.

-

Propranolol: The reduction of 3-HPN to 3-aminopropanol provides a key building block for the synthesis of this beta-blocker used to treat high blood pressure.

-

Cyclophosphamide: 3-aminopropanol, derived from 3-HPN, is a precursor to this widely used chemotherapy drug.

The bifunctional nature of 3-HPN allows for its incorporation into more complex molecular scaffolds, making it a target for medicinal chemists developing new therapeutic agents.

Safety and Toxicology

This compound is a chemical that must be handled with appropriate safety precautions.

Table 3: Toxicological Data for this compound

| Route of Exposure | Species | LD50 Value | Reference(s) |

| Oral | Rat | 3200 mg/kg | [2][3][4][5] |

| Oral | Mouse | 1800 mg/kg | [2][5] |

| Dermal | Rabbit | 5250 mg/kg (5 mL/kg) | [2][4][5] |

Hazards Identification:

-

Causes skin and eye irritation.[2]

-

May cause respiratory tract irritation upon inhalation.[2]

-

Ingestion may cause gastrointestinal irritation.[2]

-

When heated or in contact with strong acids, it can release highly toxic hydrogen cyanide fumes.[15]

Handling and Storage:

-

Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing.[2][6]

-

Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents, acids, and bases.[2][15]

-

Facilities should be equipped with an eyewash station and a safety shower.[2]

Conclusion

This compound is a versatile and economically important chemical intermediate. Its unique molecular structure, containing both hydroxyl and nitrile functional groups, provides a gateway to a wide array of valuable chemical products, including key precursors for the pharmaceutical and polymer industries. A thorough understanding of its reactivity, coupled with safe handling practices and optimized experimental protocols, will continue to drive its application in both academic research and industrial manufacturing.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound(109-78-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. biosynth.com [biosynth.com]

- 10. US6462219B2 - Process for producing this compound - Google Patents [patents.google.com]

- 11. CN110950776A - Method for preparing this compound by catalyzing hydration of acrylonitrile with organic base - Google Patents [patents.google.com]

- 12. WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile - Google Patents [patents.google.com]

- 13. US20020040163A1 - Process for producing this compound - Google Patents [patents.google.com]

- 14. EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents [patents.google.com]

- 15. Page loading... [guidechem.com]

Spectral Analysis of 3-Hydroxypropionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Hydroxypropionitrile (CAS No: 109-78-4), a versatile intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who utilize this compound in their work.

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid.[1] It is miscible with water and soluble in many organic solvents like ethanol (B145695) and methanol.[1][2] Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₅NO |

| Molecular Weight | 71.08 g/mol |

| Boiling Point | 228 °C |

| Melting Point | -46 °C |

| Density | 1.04 g/mL at 25 °C |

| Refractive Index | n20/D 1.425 |

Safety Information

This compound is an irritant to the eyes, skin, and respiratory system.[3] It may cause kidney damage with repeated exposure.[1][4] Appropriate personal protective equipment, including chemical safety goggles and gloves, should be worn when handling this compound.[3] It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[5]

Spectral Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~3.85 | Triplet | ~6.1 | -CH₂-OH |

| ~2.61 | Triplet | ~6.1 | -CH₂-CN |

| ~3.44 | Singlet (broad) | - | -OH |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~118.9 | -CN |

| ~57.4 | -CH₂-OH |

| ~21.4 | -CH₂-CN |

Note: The ¹³C NMR spectrum is typically acquired with proton decoupling.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3434 (broad) | O-H stretch (alcohol) |

| ~2253 | C≡N stretch (nitrile) |

| ~2880-2950 | C-H stretch (alkane) |

| ~1060 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 71 | Variable | [M]⁺ (Molecular Ion) |

| 41 | High | [C₂H₃N]⁺ |

| 31 | High | [CH₃O]⁺ |

Note: The mass spectrum is typically acquired using Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6]

-

Instrument Setup : The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to achieve homogeneity.

-

¹H NMR Acquisition : A standard one-dimensional proton spectrum is acquired. Typical parameters for a 300 or 400 MHz spectrometer might include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. A 30° pulse and a 4-second acquisition time with no relaxation delay can be used for molecules of this size.[7]

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to produce the spectrum. The spectrum is then phased and the chemical shift axis is calibrated using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy (FT-IR)

-

Sample Preparation : For a neat liquid sample like this compound, the Attenuated Total Reflectance (ATR) or liquid cell method can be used.[8]

-

Instrument Setup : A background spectrum of the empty ATR crystal or clean salt plates is collected. The spectral range is typically set to 4000-400 cm⁻¹.[11]

-

Data Acquisition : The sample is placed in the instrument, and the spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio.[11]

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : As this compound is a volatile liquid, it can be introduced into the mass spectrometer via direct insertion or through a gas chromatograph (GC-MS).[12] The sample is vaporized in the ion source.[2]

-

Ionization : The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[13][14] This causes the molecules to ionize and fragment.[2]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound(109-78-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Page loading... [guidechem.com]

- 6. chem.latech.edu [chem.latech.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

Navigating the Solubility of 3-Hydroxypropionitrile: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is paramount for formulation, synthesis, and purification processes. This in-depth technical guide provides a detailed overview of the solubility of 3-Hydroxypropionitrile (3-HPN), also known as ethylene (B1197577) cyanohydrin, in various organic solvents. While extensive quantitative, temperature-dependent data remains limited in publicly available literature, this guide compiles existing qualitative and quantitative information, outlines detailed experimental protocols for solubility determination, and presents logical workflows to guide laboratory practices.

Core Concepts in this compound Solubility

This compound (C₃H₅NO) is a polar molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group. This dual functionality governs its solubility characteristics, adhering to the principle of "like dissolves like." The hydroxyl group can participate in hydrogen bonding, while the nitrile group contributes to the molecule's polarity. Consequently, 3-HPN exhibits favorable solubility in polar solvents and is sparingly soluble to insoluble in non-polar solvents.[1]

Quantitative and Qualitative Solubility Data

A thorough review of available data reveals a predominance of qualitative solubility information for this compound. The following tables summarize the known solubility of 3-HPN in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Solubility |

| Alcohols | Ethanol | Miscible[2] |

| Methanol | Soluble[1] | |

| Ketones | Acetone | Miscible[2] |

| Methyl Ethyl Ketone | Miscible[2] | |

| Ethers | Diethyl Ether | Slightly Soluble[2] |

| Halogenated Hydrocarbons | Chloroform | Soluble[2] |

| Carbon Tetrachloride | Insoluble | |

| Aromatic Hydrocarbons | Benzene | Insoluble |

| Aliphatic Hydrocarbons | Petroleum Ether | Insoluble |

| Other | Carbon Disulfide | Insoluble |

| Water | Miscible |

Table 2: Quantitative Solubility of this compound in Diethyl Ether

| Solvent | Temperature (°C) | Solubility (% w/w) |

| Diethyl Ether | 15 | 2.3 |

Note: The lack of extensive quantitative data highlights a significant research gap. The experimental protocols outlined in the following section provide a framework for generating such valuable data.

Experimental Protocols for Solubility Determination

For researchers seeking to generate precise solubility data for this compound, the following are detailed methodologies for commonly employed experimental techniques.

Isothermal Shake-Flask Method (Equilibrium Solubility)

This gravimetric method is a gold standard for determining the equilibrium solubility of a liquid solute in a solvent.

Objective: To determine the concentration of this compound in a saturated solution of an organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct second phase (undissolved 3-HPN) is necessary to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with 3-HPN) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved micro-droplets of 3-HPN.

-

Quantification:

-

Gravimetric Analysis: Accurately weigh a known mass of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of 3-HPN) until a constant weight of the residual 3-HPN is achieved. The solubility can then be calculated as grams of solute per 100 g of solvent.

-

Chromatographic Analysis (GC/HPLC): Prepare a series of standard solutions of 3-HPN in the solvent of interest at known concentrations. Analyze both the standards and the filtered saturated solution using a validated GC or HPLC method. Construct a calibration curve from the standards to determine the concentration of 3-HPN in the sample.

-

Analytical Methods for Quantification

A critical component of solubility determination is the accurate quantification of the solute in the solvent.

-

High-Performance Liquid Chromatography (HPLC): For non-volatile solutes like 3-HPN, HPLC is a robust analytical technique. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) and a UV detector can be employed.

-

Gas Chromatography (GC): GC is also a suitable method for the analysis of 3-HPN. A polar capillary column and a Flame Ionization Detector (FID) are typically used. The sample preparation would involve dilution of the saturated solution in a suitable solvent.

Visualizing Methodologies and Relationships

To further aid in the understanding of the principles and processes involved in determining the solubility of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While a comprehensive, quantitative, temperature-dependent dataset is not yet available in the public domain, the provided qualitative data, detailed experimental protocols, and illustrative diagrams offer valuable resources for researchers. The methodologies outlined herein can be readily adapted to generate the specific solubility data required for various applications in drug development and chemical synthesis, thereby addressing the current knowledge gap.

References

The Discovery and Synthesis of 3-Hydroxypropionitrile: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropionitrile (3-HPN), also known as ethylene (B1197577) cyanohydrin, is a bifunctional molecule of significant interest in organic synthesis and as a precursor to valuable industrial polymers and pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, historical and modern synthesis methodologies, and key physicochemical and spectroscopic properties. Detailed experimental protocols for its preparation are presented, along with a comparative analysis of the primary synthetic routes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No. 109-78-4), with the linear formula HOCH₂CH₂CN, is a clear, colorless to pale yellow liquid.[1] Its structure incorporates both a hydroxyl and a nitrile functional group, rendering it a versatile building block in organic chemistry.[2][3] Historically, 3-HPN was a key intermediate in the production of acrylonitrile (B1666552) and acrylic acid.[2] Today, it finds applications as a solvent, a reagent in peptide synthesis, and a precursor in the manufacturing of pharmaceuticals, agrochemicals, and materials for renewable energy technologies.[2][3][4][5]

Discovery and Historical Context

The first documented synthesis of this compound is attributed to the year 1863 and was achieved through the reaction of 2-chloroethanol (B45725) (ethylene chlorohydrin) with an alkali metal cyanide.[6][7] This seminal work was published in Annalen der Chemie und Pharmacie.[6][7] This early method laid the groundwork for subsequent optimizations and alternative synthetic pathways that have been developed over the past century to improve yield, safety, and economic viability.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅NO | [8] |

| Molecular Weight | 71.08 g/mol | [1][6] |

| Appearance | Clear, slightly yellow to yellow liquid | [1][8] |

| Melting Point | -46 °C | [6][8] |

| Boiling Point | 228 °C | [6][8] |

| Density | 1.04 g/mL at 25 °C | [6][8] |

| Refractive Index (n20/D) | 1.425 | [6][8] |

| Flash Point | >110 °C (>230 °F) | [8] |

| Water Solubility | >=10 g/100 mL at 20 °C | [8] |

| Vapor Pressure | <0.1 mmHg at 20 °C | [6] |

| Vapor Density | 2.5 (vs air) | [6] |

| pKa | 13.82 ± 0.10 (Predicted) | [8] |

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 3.85 (t, 2H), δ 2.61 (t, 2H), δ 3.44 (s, 1H) | [9] |

| IR Spectrum | Key peaks corresponding to O-H and C≡N stretching | |

| Mass Spectrum | Available on the NIST WebBook |

Key Synthesis Methodologies

Several methods for the synthesis of this compound have been developed since its discovery. The following sections detail the most significant historical and industrial approaches.

From Ethylene Chlorohydrin and Sodium Cyanide

This classical method, stemming from its original discovery, remains a viable laboratory-scale synthesis.

Reaction:

Detailed Experimental Protocol (Adapted from Organic Syntheses):

-

Apparatus Setup: A 5-liter flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser. The flask is placed in a water bath to control the temperature.

-

Reactant Charging: 612 g (12.5 moles) of finely powdered sodium cyanide is placed in the flask. A solution of 1 kg (12.4 moles) of ethylene chlorohydrin in 250 cc of water is prepared.

-

Reaction Initiation: The ethylene chlorohydrin solution is added to the flask, and stirring is initiated. The mixture is heated to 45°C using the water bath.

-

Temperature Control: The temperature is carefully maintained at 45°C for 1 hour. The temperature is then gradually raised to 48°C for 1 hour, and finally to 50°C until the reaction is complete (approximately 4.5-5 hours).

-

Work-up: The reaction mixture is cooled to 20-22°C, and the precipitated sodium chloride is removed by suction filtration.

-

Purification: The filtrate is distilled under reduced pressure. The fraction boiling at 108-110°C/15 mm Hg is collected as this compound. The typical yield is 79-80%.

From Ethylene Oxide and Hydrogen Cyanide

A common industrial method involves the base-catalyzed ring-opening of ethylene oxide with hydrogen cyanide.

Reaction:

General Industrial Protocol:

This reaction is typically performed in a continuous process. Liquid ethylene oxide and liquid hydrogen cyanide are reacted in an alkaline medium within a closed tubular circulation system. The reaction is maintained at a pH of at least 8.5 and a pressure of at least 2 atmospheres gauge.[4] A weak base, such as a carboxylic acid sodium salt resin, can be used as a catalyst, with the reaction carried out in water at 45-50°C.

Hydration of Acrylonitrile

Another significant industrial route is the base-catalyzed addition of water to acrylonitrile. This reaction can lead to the formation of a byproduct, bis(2-cyanoethyl) ether, which can be subsequently pyrolyzed to yield additional 3-HPN.

Reaction Pathway:

General Industrial Protocol:

-

Initial Reaction: Acrylonitrile and water are reacted in a molar ratio of approximately 1:0.5 to 1:20 in the presence of a weak base (e.g., sodium carbonate and sodium bicarbonate mixture) at 80-150°C and 1-5 bar pressure.[6][8] This produces a mixture of this compound and bis(2-cyanoethyl) ether.

-

Separation: The aqueous phase is separated from the organic phase. Unreacted acrylonitrile is distilled off from the organic phase.

-

Pyrolysis: The remaining mixture, rich in bis(2-cyanoethyl) ether, is heated to 120-160°C under reduced pressure in the presence of a basic catalyst (e.g., calcium oxide) to cleave the ether into this compound and acrylonitrile.[6]

-

Final Purification: The desired this compound is isolated by fractional distillation.[6]

Conclusion

This compound is a chemical of considerable historical and ongoing importance. Its discovery in 1863 opened avenues for its use in a wide range of chemical syntheses. While the original synthesis from ethylene chlorohydrin is still relevant for laboratory applications, industrial production has largely shifted to more economical and scalable processes involving ethylene oxide or acrylonitrile. The unique bifunctionality of 3-HPN ensures its continued role as a valuable intermediate for researchers and professionals in the chemical and pharmaceutical industries. This guide provides a foundational understanding of its synthesis and properties to support further innovation and application.

References

- 1. US20020040163A1 - Process for producing this compound - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. US3395172A - Continuous production of ethylene cyanohydrin - Google Patents [patents.google.com]

- 4. This compound for synthesis 109-78-4 [sigmaaldrich.com]